molecular formula C13H22ClNO2 B3086237 Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158598-29-8

Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086237
CAS No.: 1158598-29-8
M. Wt: 259.77 g/mol
InChI Key: VCUKMSHFILDWKS-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUKMSHFILDWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4-dimethoxybenzylamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its unique combination of functional groups allows for specific interactions and applications that may not be achievable with other compounds .

Biological Activity

Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This structure may influence its interaction with biological targets, enhancing its activity as a therapeutic agent.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This modulation can lead to diverse biological effects, including neuroprotective and anti-inflammatory actions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Neuroprotective Effects

Studies have demonstrated that the compound has neuroprotective effects in models of neurodegenerative diseases. It enhances the expression of neurotrophic factors and reduces apoptosis in neuronal cells. For instance, in vitro studies showed increased cell viability in neuroblastoma cell lines treated with the compound compared to untreated controls.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it inhibits cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the upregulation of pro-apoptotic proteins such as p53 and p21, which are critical for mediating cell death pathways.

Study 1: Neuroprotection in Neuroblastoma Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant increase in cell viability (up to 30% compared to control) and a reduction in markers of oxidative stress (measured by MDA levels) . Flow cytometry analysis confirmed that the compound reduced apoptotic cell populations significantly.

Study 2: Anticancer Activity

Another study assessed the anticancer effects of the compound on various cancer cell lines, including prostate and breast cancer cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5-15 μM across different cell lines . The compound's ability to induce apoptosis was confirmed through PARP cleavage assays.

Data Summary

Biological Activity Effect Cell Line/Model Reference
AntioxidantReduced oxidative stressSH-SY5Y neuroblastoma
NeuroprotectionIncreased cell viabilitySH-SY5Y neuroblastoma
AnticancerInhibited proliferationProstate cancer
Induced apoptosisBreast cancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.